molecular formula C12H11N3OS B1334396 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 424818-72-4

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B1334396
CAS No.: 424818-72-4
M. Wt: 245.3 g/mol
InChI Key: SSBIOMBKWGPZQK-UHFFFAOYSA-N
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Description

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalyzed Synthesis : Research demonstrates that 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized through a one-pot, three-component reaction catalyzed by various substances. For example, silica-bonded N-propylsulfamic acid (SBNPSA) has been used as a catalyst for the synthesis of these derivatives (Niknam, Jafarpour, & Niknam, 2011). Similarly, an oxone-mediated method for preparing 2,3-dihydroquinazolin-4(1H)-ones has been described, demonstrating a mild and efficient synthetic approach (Sriramoju, Kurva, & Madabhushi, 2018).

  • Green Chemistry Approaches : There is a significant focus on developing eco-friendly methods for synthesizing these compounds. For instance, a study describes an efficient and environmentally benign protocol for synthesizing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives using 2-methyl tetrahydrofuran as an alternative solvent, highlighting the push towards greener chemistry in this field (Almarhoon et al., 2019).

  • Antimicrobial and Anticonvulsant Activities : Some studies have explored the biological activities of quinazolinone derivatives. For example, novel derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant properties, showcasing the potential of these compounds in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Molecular Structure Analysis : Detailed studies on the molecular structure of these compounds are also prevalent. For instance, the crystal structure of certain derivatives has been confirmed through single-crystal X-ray analysis, enhancing our understanding of their chemical properties and potential applications (Tinguiano et al., 2012).

Properties

IUPAC Name

2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBIOMBKWGPZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-thien-2-yl-cyclohexane-1,3-dione (267 mg, 1.09 mmol) from stage 1, guanidine hydrochloride (205 mg, 2.14 mmol) and sodium carbonate (342 mg, 3.21 mmol), following the procedure described for the synthesis of 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2) except that the mixture was heated to reflux for 16 h.
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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